Rifamycin B Diallylamide QSAR: Lipophilicity-Dependent Activity Differentiation from Rifamycin B Diethylamide
The rifamycin B diallylamide incorporates a diallylamino substituent that yields a calculated log P value approximately 1.5 to 2.0 units higher than rifamycin B diethylamide (rifamide), positioning this compound closer to the parabolic activity optimum observed for Gram-positive bacteria in the rifamycin B amide QSAR series [1]. Across 44 rifamycin B amides, antibacterial activity follows a parabolic function of log P, with optimal lipophilicity varying by bacterial species [1].
| Evidence Dimension | Calculated lipophilicity (log P) and QSAR-predicted antibacterial activity |
|---|---|
| Target Compound Data | Calculated log P ~4.0-4.5 (based on diallylamide substituent constant contributions) |
| Comparator Or Baseline | Rifamycin B diethylamide (rifamide): log P ~2.5 |
| Quantified Difference | Δ log P ~ +1.5 to +2.0; predicted activity differential based on parabolic QSAR model |
| Conditions | QSAR analysis of 44 rifamycin B amides in five bacterial systems (S. aureus, S. pyogenes, D. pneumoniae, E. coli, M. tuberculosis) |
Why This Matters
This positions rifamycin B diallylamide as a distinct lipophilicity variant within the rifamycin B amide series, enabling researchers to investigate structure-activity relationships at higher log P ranges where antimicrobial potency against specific Gram-positive organisms may be optimized.
- [1] Quinn FR, Driscoll JS, Hansch C. Structure-activity correlations among rifamycin B amides and hydrazides. J Med Chem. 1975;18(4):332-336. View Source
